![molecular formula C20H19FN4O3S B3908999 [1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-1-(4-fluorophenyl)ethylideneamino]carbamimidothioate](/img/structure/B3908999.png)
[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-1-(4-fluorophenyl)ethylideneamino]carbamimidothioate
Overview
Description
[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-1-(4-fluorophenyl)ethylideneamino]carbamimidothioate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a dioxopyrrolidinyl group, and a fluorophenyl group, among others.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-1-(4-fluorophenyl)ethylideneamino]carbamimidothioate typically involves multiple steps. The starting materials often include 2-methoxyphenyl isocyanate and 4-fluorophenyl ethylideneamine. The reaction conditions usually require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to maximize yield and purity while minimizing the production of by-products.
Chemical Reactions Analysis
Types of Reactions
[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-1-(4-fluorophenyl)ethylideneamino]carbamimidothioate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens (chlorine, bromine), alkyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for research and development.
Biology
In biology, [1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-1-(4-fluorophenyl)ethylideneamino]carbamimidothioate is studied for its potential biological activities. It may interact with specific enzymes or receptors, leading to various biological effects.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, this compound is used in the production of various materials and chemicals. Its unique properties make it valuable for the synthesis of specialized products.
Mechanism of Action
The mechanism of action of [1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-1-(4-fluorophenyl)ethylideneamino]carbamimidothioate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, leading to various biological effects. The pathways involved in these interactions are complex and may include multiple steps and intermediates.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N’-[(4-fluorophenyl)-N-methylimidothiocarbamate]
- 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole
Uniqueness
Compared to similar compounds, [1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-1-(4-fluorophenyl)ethylideneamino]carbamimidothioate stands out due to its unique combination of functional groups. This unique structure allows it to participate in specific chemical reactions and interact with particular molecular targets, making it valuable for various applications.
Properties
IUPAC Name |
[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-1-(4-fluorophenyl)ethylideneamino]carbamimidothioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O3S/c1-12(13-7-9-14(21)10-8-13)23-24-20(22)29-17-11-18(26)25(19(17)27)15-5-3-4-6-16(15)28-2/h3-10,17H,11H2,1-2H3,(H2,22,24)/b23-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHASGACHYKACSK-FSJBWODESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN=C(N)SC1CC(=O)N(C1=O)C2=CC=CC=C2OC)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\N=C(/N)\SC1CC(=O)N(C1=O)C2=CC=CC=C2OC)/C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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